2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester
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Overview
Description
2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester is an organic compound that features a trifluoromethoxy group (-OCF3) and a vinyl group (-CH=CH2) attached to a benzoic acid methyl ester core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester typically involves multiple steps, starting from commercially available precursors. The final step involves esterification to form the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used for reducing the ester group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
- Various substituted derivatives from nucleophilic substitution reactions .
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Scientific Research Applications
2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the vinyl group can participate in covalent interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethoxybenzoic acid: Lacks the vinyl group but shares the trifluoromethoxy and benzoic acid core.
Methyl 4-trifluoromethylbenzoate: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-Trifluoromethylbenzoic acid: Similar structure but without the vinyl and ester groups.
Uniqueness
2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester is unique due to the combination of the trifluoromethoxy and vinyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 4-ethenyl-2-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-3-7-4-5-8(10(15)16-2)9(6-7)17-11(12,13)14/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMPXGQVRCLGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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